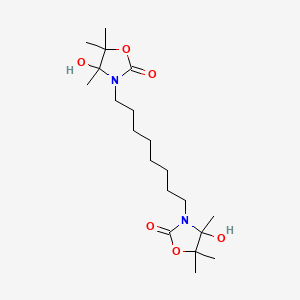
3,3'-octane-1,8-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)
Vue d'ensemble
Description
'3,3'-octane-1,8-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral bisoxazolidine that consists of two oxazolidine rings that are connected by an octane chain. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Mécanisme D'action
The mechanism of action of '3,3'-octane-1,8-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)' is not well understood. However, it is believed to act as a chiral auxiliary by forming a complex with the substrate, which then undergoes a reaction to form a chiral product. The chiral auxiliary is then removed from the product, leaving behind a single enantiomer.
Biochemical and Physiological Effects:
'3,3'-octane-1,8-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)' has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity. It has also been shown to have low mutagenicity and genotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '3,3'-octane-1,8-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)' in lab experiments include its high enantioselectivity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for research on '3,3'-octane-1,8-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)'. One area of research could be the development of new synthetic methods that are more efficient and cost-effective. Another area of research could be the exploration of its potential applications in drug discovery and development. Additionally, the study of its biochemical and physiological effects could provide valuable insights into its potential uses in medicine and biotechnology.
Applications De Recherche Scientifique
'3,3'-octane-1,8-diylbis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one)' has been extensively used in scientific research due to its unique properties. It has been used as a chiral ligand in asymmetric catalysis, as a chiral auxiliary in organic synthesis, and as a resolving agent for racemic mixtures. It has also been used as a building block for the synthesis of other chiral compounds.
Propriétés
IUPAC Name |
4-hydroxy-3-[8-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)octyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-17(2)19(5,25)21(15(23)27-17)13-11-9-7-8-10-12-14-22-16(24)28-18(3,4)20(22,6)26/h25-26H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZLDPYSDFMHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCCCCCCN2C(=O)OC(C2(C)O)(C)C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-(2,5-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293652.png)
![12-(4-hydroxyphenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293660.png)
![12-(3,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293676.png)
![3-methyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293683.png)
![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293685.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B4293712.png)

![3,3'-octane-1,8-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4293736.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B4293745.png)
![3-(4-tert-butylphenyl)-10-cinnamoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4293752.png)
![7-chloro-10-cinnamoyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4293759.png)
![3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4293766.png)
![3,4-dimethyl-N-[1-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4293773.png)